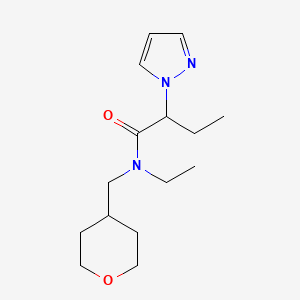

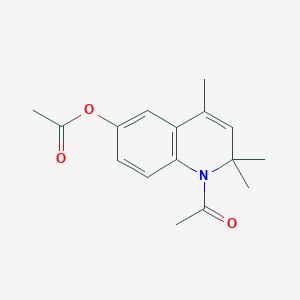

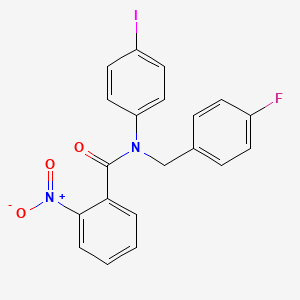

![molecular formula C17H14N2OS2 B5566397 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives from isatin and 5,7-dibromoisatin has been reported . These compounds were characterized using IR, 1H NMR, MS, and elemental analysis .

Molecular Structure Analysis

The molecular formula of a similar compound, C 17 H 14 N 3 O 2 Cl, has been reported . The 1H- NMR (500 MHz, CDCl 3, δ ppm) values were also provided .

Chemical Reactions Analysis

The susceptibility of isatin to attack by nucleophiles at C3 has resulted in the generation of a large number of 3-substituted isatins .

Physical And Chemical Properties Analysis

The compound has a yield of 89% and a melting point of 211–213°C . The FT-IR (ν max/ cm −1) values and ESI-MS (m/z, %) values were also provided .

科学的研究の応用

Synthetic Methodologies and Libraries

- Benzothiazole derivatives are synthesized using various alkylation and ring closure reactions, contributing to structurally diverse compound libraries. Such methodologies facilitate the exploration of new chemical entities with potential biological activities (Roman, 2013).

Corrosion Inhibition

- Benzothiazole derivatives demonstrate significant corrosion inhibiting effects against steel in acidic conditions, showcasing their application in protecting industrial materials (Hu et al., 2016).

Organic Synthesis and Material Chemistry

- A metal- and reagent-free method for synthesizing benzothiazoles through TEMPO-catalyzed electrolytic C–H thiolation has been reported, indicating a green chemistry approach to accessing these compounds for pharmaceuticals and organic materials (Qian et al., 2017).

Anticancer Agents

- New benzothiazole acylhydrazones have been synthesized and investigated for their anticancer activity, suggesting the significance of benzothiazole derivatives in medicinal chemistry as potential anticancer agents (Osmaniye et al., 2018).

Antipsychotic Agents

- Benzothiazole-based indole derivatives have been evaluated for antipsychotic activity, with specific compounds showing promising results. This highlights the therapeutic potential of benzothiazole derivatives in neuroscience and psychiatry (Bajaj et al., 2003).

Antibacterial and Antifungal Activities

- Indole derivatives bearing benzothiazole-2-thione moieties have been synthesized and tested for their antioxidant, antibacterial, and fungicidal activities, showing the versatility of benzothiazole derivatives in developing new antimicrobial agents (Jasiewicz et al., 2023).

作用機序

将来の方向性

特性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c20-16(19-10-9-12-5-1-3-7-14(12)19)11-21-17-18-13-6-2-4-8-15(13)22-17/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIYMPLXVKDCIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

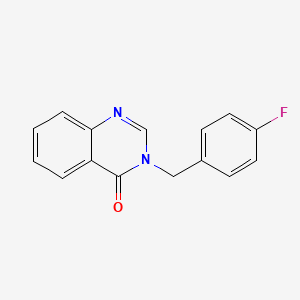

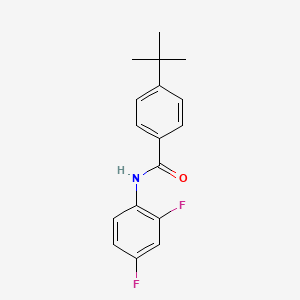

![1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride](/img/structure/B5566344.png)

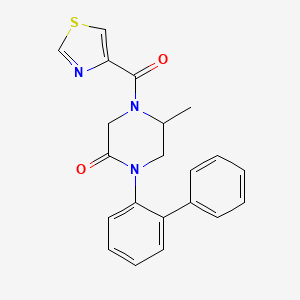

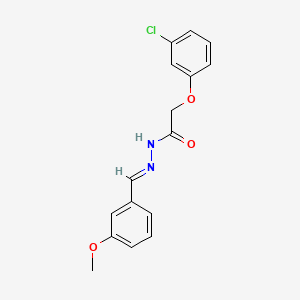

![(1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol](/img/structure/B5566405.png)

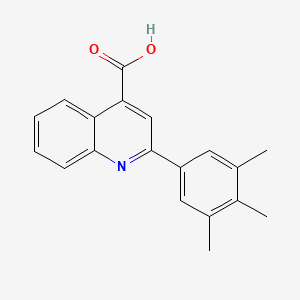

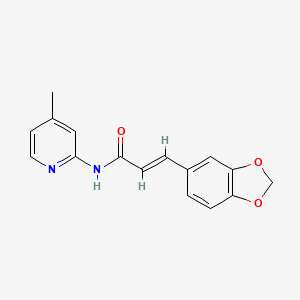

![4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5566413.png)

![3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)

![methyl 4-[(2-methoxy-2-oxoethyl)sulfonyl]-3-nitrobenzoate](/img/structure/B5566424.png)